(S)-Ethyl 2-amino-3,3-dimethylbutanoate
CAS No.:
Cat. No.: VC20246216
Molecular Formula: C8H17NO2
Molecular Weight: 159.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H17NO2 |
|---|---|
| Molecular Weight | 159.23 g/mol |
| IUPAC Name | ethyl 2-amino-3,3-dimethylbutanoate |
| Standard InChI | InChI=1S/C8H17NO2/c1-5-11-7(10)6(9)8(2,3)4/h6H,5,9H2,1-4H3 |
| Standard InChI Key | DZYMZVGPERHWSO-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(C(C)(C)C)N |
Introduction
(S)-Ethyl 2-amino-3,3-dimethylbutanoate is a chiral compound that belongs to the class of amino acid derivatives. It is characterized by its molecular formula and a molecular weight of approximately 159.23 g/mol. This compound is primarily used in pharmaceutical research and development due to its biological activity and potential therapeutic applications.
Synthesis Methods
The synthesis of (S)-Ethyl 2-amino-3,3-dimethylbutanoate can be achieved through several methods. One common approach involves reacting L-tert-leucine with thionyl chloride at low temperatures, followed by heating to promote ester formation. The process typically requires specific conditions such as temperature control and the use of solvents like anhydrous ethanol.
Biological Activity and Mechanism of Action
(S)-Ethyl 2-amino-3,3-dimethylbutanoate interacts with various biological systems due to its structural similarity to natural amino acids. It may participate in metabolic pathways or interact with specific receptors in biological organisms, leading to physiological effects relevant in pharmacology. The compound's ability to engage with biological targets is influenced by its stereochemical properties, which are crucial for its efficacy and safety in pharmaceutical applications.
Applications in Research and Development
This compound is utilized extensively in scientific research, particularly in organic synthesis and medicinal chemistry. Its applications include:
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Pharmaceutical Research: It serves as a building block for synthesizing more complex molecules with potential therapeutic properties.
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Biological Studies: It is used to explore interactions with biological systems, including metabolic pathways and neurotransmitter modulation.
Comparison with Analogues
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Ethyl (R)-2-amino-3,3-dimethylbutanoate | - | Enantiomer with different biological activity |
| Methyl 2-amino-3,3-dimethylbutanoate | 78358-34-7 | Methyl group instead of ethyl; affects solubility properties |
| Ethyl 2-amino-2,3-dimethylbutanoate hydrochloride | - | Similar backbone but differs in methyl placement; potentially different biological activities |
Research Findings and Future Directions
Research on (S)-Ethyl 2-amino-3,3-dimethylbutanoate highlights its significance in both synthetic organic chemistry and pharmacological studies. Further studies are ongoing to explore its full range of applications and mechanisms within biological systems. The compound's unique structural features and stereochemical properties make it valuable for drug development and biochemical research.
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